4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS No.: 57931-81-4

Cat. No.: VC3282569

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57931-81-4 |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,13H,1H3,(H,15,16) |

| Standard InChI Key | RDXOTRDYNZHUNL-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O |

| Canonical SMILES | CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O |

Introduction

Chemical Structure and Properties

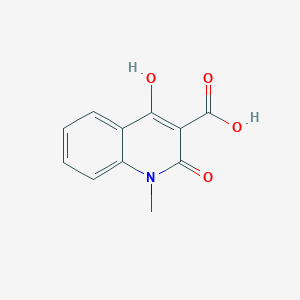

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is characterized by a quinoline core structure with specific functional groups that contribute to its biological activity. The compound features a hydroxyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the quinoline scaffold.

Fundamental Chemical Properties

The compound possesses several key chemical identifiers and properties that are essential for understanding its behavior in various biological and chemical systems:

| Property | Value |

|---|---|

| IUPAC Name | 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid |

| CAS Registry Number | 57931-81-4 |

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| InChI | InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,13H,1H3,(H,15,16) |

| InChI Key | RDXOTRDYNZHUNL-UHFFFAOYSA-N |

| Typical Purity | 95% |

The structure features a quinoline ring system with a carbonyl group at position 2, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3, along with an N-methyl substitution.

Physical Properties and Stability

The physical properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid influence its behavior in various research applications. While specific empirical data for this exact compound is limited in the provided sources, quinoline derivatives of this class typically exhibit:

-

Limited water solubility

-

Higher solubility in organic solvents such as DMSO, methanol, and ethanol

-

Moderate to good stability under standard laboratory conditions

-

Sensitivity to extreme pH conditions that may affect the carboxylic acid functional group

Structural Comparison with Related Compounds

Understanding the structural relationships between 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives provides valuable insight into structure-activity relationships that inform research applications.

Comparison with Similar Quinoline Derivatives

The table below compares the structural and chemical properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with related compounds:

| Property | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID (2-AMINO-PHENYL)-AMIDE |

|---|---|---|---|

| Molecular Formula | C11H9NO4 | C11H9NO3 | C17H15N3O3 |

| Molecular Weight | 219.19 g/mol | 203.19 g/mol | 309.32 g/mol |

| Position of Carboxyl Group | 3-position | 4-position | 3-position (as amide) |

| Additional Functional Groups | 4-hydroxy | None | 4-hydroxy, 2-aminophenyl amide |

| CAS Number | 57931-81-4 | 62542-44-3 | 151449-78-4 |

The structural variations between these compounds significantly impact their biological activities and potential applications .

Synthesis Methods

Several synthetic approaches can be employed to obtain 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, drawing from established methods used for similar quinoline derivatives.

Advanced Synthesis Techniques

Modern synthetic approaches may employ:

-

Microwave-assisted synthesis to optimize yields and reduce reaction times

-

Green chemistry methodologies to minimize environmental impact

-

Catalytic methods to improve selectivity and efficiency

For the related compound 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the synthesis involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. Similar approaches, with appropriate modifications to achieve the desired substitution pattern, could be applied to synthesize 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Biological Activities and Mechanisms of Action

Research into quinoline derivatives has revealed several important biological activities that may be relevant to 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Antiviral Properties

Recent studies have highlighted the antiviral potential of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives against Hepatitis B Virus (HBV) in vitro, suggesting potential applications in antiviral drug development. The mechanisms may involve:

-

Interference with viral replication machinery

-

Inhibition of viral protein synthesis

-

Disruption of viral assembly processes

Structure-Activity Relationship Analysis

Understanding the relationship between the chemical structure of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its biological activity provides valuable insights for drug design and optimization.

Key Structural Features Influencing Activity

The biological activities of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid are likely influenced by several key structural features:

-

Quinoline Core: Provides a rigid scaffold that can interact with various biological targets

-

Hydroxyl Group at Position 4: May facilitate hydrogen bonding with target proteins

-

Carboxylic Acid at Position 3: Offers potential for ionic interactions and additional hydrogen bonding

-

N-Methyl Substitution: Influences the electronic properties and lipophilicity of the molecule

Comparison of Activity with Structural Analogs

The relationship between structural modifications and biological activity can be observed by comparing 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with its analogs:

| Structural Modification | Potential Impact on Biological Activity |

|---|---|

| Position of carboxylic group (3 vs. 4) | Alters binding orientation and interaction with target proteins |

| Presence/absence of 4-hydroxyl group | Affects hydrogen bonding capacity and water solubility |

| N-alkylation (methyl vs. other groups) | Influences lipophilicity and membrane permeability |

| Conversion of carboxylic acid to amide | Changes pharmacokinetic properties and target selectivity |

Research Applications and Future Perspectives

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid offers several promising research applications based on its chemical properties and potential biological activities.

Pharmaceutical Research

The compound shows promise in several pharmaceutical research areas:

-

Antiviral Drug Development: The observed activity against HBV suggests potential applications in developing novel antiviral therapies.

-

Antimicrobial Research: Based on the activities of similar compounds, it may serve as a lead compound for new antimicrobial agents.

-

Anticancer Drug Discovery: The structural features that enable interactions with various biological targets make it a candidate for anticancer drug development.

Synthetic Building Block

The functional groups present in 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid make it valuable as a synthetic building block:

-

Carboxylic Acid Derivatization: Enabling the synthesis of esters, amides, and other functional derivatives

-

Hydroxyl Group Modifications: Allowing for the creation of ethers, esters, and other oxygen-containing derivatives

-

Scaffold for Library Development: Providing a core structure for creating diverse compound libraries for high-throughput screening

Future Research Directions

Several promising research directions for 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid include:

-

Comprehensive Structure-Activity Relationship Studies: Developing a detailed understanding of how structural modifications affect biological activity

-

Target Identification and Validation: Determining the specific molecular targets responsible for observed biological effects

-

Formulation Development: Exploring strategies to overcome potential solubility challenges for pharmaceutical applications

-

Combination Studies: Investigating synergistic effects when combined with existing therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume